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Compound of Interest

Compound Name: 1,3-Diiodotetrafluorobenzene

Cat. No.: B3037956

An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene: Properties, Reactivity, and
Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound that has emerged as a
versatile and powerful building block in modern chemistry. Its unique electronic properties,
stemming from the presence of both highly electronegative fluorine atoms and polarizable
iodine atoms, make it a subject of significant interest. The fluorine substituents create an
electron-deficient aromatic ring, which activates the C-I bonds for a range of chemical
transformations. This guide provides a comprehensive overview of the physical and chemical
properties of 1,3-diiodotetrafluorobenzene, its key applications in organic synthesis and
supramolecular chemistry, and practical protocols for its use.

Molecular and Physicochemical Properties

1,3-Diiodotetrafluorobenzene is distinguished from its isomers by its physical state at ambient
temperature. While the 1,2- and 1,4- isomers are crystalline solids, the 1,3- substitution pattern
results in a compound that is a liquid at room temperature, which can be advantageous for
certain handling and reaction conditions.[1]

Compound Identification
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Identifier Value Reference

Chemical Name 1,3-Diiodotetrafluorobenzene [2]
1,2,3,5-Tetrafluoro-4,6-

Synonyms N [2][3]
diiodobenzene

CAS Number 67815-57-0 [2][41[5]16]

Molecular Formula CeFal2 [21[3][6]

Molecular Weight 401.87 g/mol [3B1[517]
1,2,3,5-tetrafluoro-4,6-

IUPAC Name . [3]
diiodobenzene

Physical Properties

Property Value Reference

Appearance Liquid at 25 °C [1]

Boiling Point 256.5 °C at 760 mmHg [2][5]

Density 2.671 g/cm3 [2][5]

Refractive Index 1.608 [2]

LogP 3.452 [2]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1,3-

diiodotetrafluorobenzene. While specific spectra are dependent on the acquisition

parameters, the expected characteristics can be predicted based on the molecular structure.

e 19F NMR Spectroscopy: Due to the molecule's C2v symmetry, two distinct fluorine

environments are expected. This would result in two signals in the 1°F NMR spectrum. The

fluorine atom situated between the two iodine atoms (F2) would appear as one signal, while

the other three fluorine atoms (F4, F5, F6) would be chemically equivalent and produce a

second signal. The typical chemical shift range for aromatic fluorine atoms is broad,
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generally between -100 to -170 ppm (relative to CFCls).[8][9] For comparison, the °F NMR
chemical shift for the related 1,4-diiodotetrafluorobenzene is reported at -118.56 ppm.[10]

e 13C NMR Spectroscopy: The symmetry of the molecule would lead to three distinct signals in
the 133C NMR spectrum: one for the two carbon atoms bonded to iodine (C1, C3), one for the
carbon atom between them (C2), and one for the remaining three carbon atoms (C4, C5,
C6). The carbon atoms attached to the highly electronegative iodine will be significantly
shifted downfield. Studies on the 1,4-isomer have shown that the 13C chemical shifts are
sensitive to the halogen bonding environment, a principle that also applies to the 1,3-isomer.
[11]

Chemical Properties and Reactivity

The chemical behavior of 1,3-diiodotetrafluorobenzene is dominated by two key features: its
capacity to act as a potent halogen-bond donor and the reactivity of its carbon-iodine bonds in
palladium-catalyzed cross-coupling reactions.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic
species (a Lewis acid) and interacts with a Lewis base.[12][13] The electron-withdrawing
fluorine atoms on the benzene ring pull electron density away from the iodine atoms, creating a
region of positive electrostatic potential on the iodine's outer surface, known as a "o-hole". This
o-hole can then interact strongly with electron-rich atoms like nitrogen, oxygen, or anions.[12]
[13][14] 1,3-Diiodotetrafluorobenzene is an excellent ditopic halogen-bond donor, capable of
forming structured supramolecular assemblies and co-crystals.[1][15]

Caption: Halogen bond formation between 1,3-diiodotetrafluorobenzene and a Lewis base.

Palladium-Catalyzed Cross-Coupling Reactions

The C-1 bonds of 1,3-diiodotetrafluorobenzene are highly reactive sites for forming new
carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This makes it an
invaluable precursor for synthesizing complex, highly fluorinated molecules.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a
boronic acid or ester.[16][17] This reaction is widely used due to its mild conditions and
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tolerance of various functional groups.[16][18] 1,3-Diiodotetrafluorobenzene can undergo
sequential or double Suzuki coupling to introduce new aryl or vinyl substituents.

Suzuki-Miyaura Catalytic Cycle

Oxidative Addition Transmetalation . Lo
Pd(0)L2 (Ar-1) (R-B(OH)2) + Base Reductive Elimination
Ar-I = 1,3-DITFB
Ar-Pd(I)-1(L2) orms Product

\R-B(OH)Z

Ar-Pd(I)-R(Lz2)

>

Click to download full resolution via product page
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

o Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen),
add 1,3-diiodotetrafluorobenzene (1.0 mmol), the desired boronic acid (1.1 mmol for
mono-coupling, 2.2 mmol for di-coupling), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%),
and a base (e.g., K2COs or Cs2COs, 3.0 mmol).

e Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and
water (e.g., 4:1:1 ratio, 10 mL).
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» Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the
reaction progress by TLC or GC-MS.

o Workup: After completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between an
aryl or vinyl halide and a terminal alkyne.[19][20] This reaction typically requires both a
palladium catalyst and a copper(l) co-catalyst.[21] It is instrumental in the synthesis of
conjugated enynes and arylalkynes, which are important structures in materials science and
pharmaceuticals.
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Sonogashira Catalytic Cycle

Copper Cycle
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Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 1,3-
diiodotetrafluorobenzene (1.0 mmol), a palladium catalyst (e.g., Pd(PPhs)2Clz, 2 mol%),
and a copper co-catalyst (e.g., Cul, 4 mol%) in a suitable solvent like degassed THF or DMF
(20 mL).

Reagent Addition: Add a degassed amine base, such as triethylamine or diisopropylamine
(3.0 mmol), followed by the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-
coupling).

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-
60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product
with an organic solvent (e.g., diethyl ether).

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter,
and concentrate. Purify the residue by flash column chromatography.

Synthesis and Purification

While several vendors supply 1,3-diiodotetrafluorobenzene, understanding its synthesis is

valuable. A common synthetic route to polyiodotetrafluorobenzenes involves the direct

lodination of the corresponding tetrafluorobenzene precursor. For instance, the synthesis of the

1,4-isomer is achieved by reacting 1,2,4,5-tetrafluorobenzene with iodine in fuming sulfuric

acid.[22] A similar strategy would be applicable for the 1,3-isomer starting from 1,2,3,5-

tetrafluorobenzene.

Representative Synthesis Protocol

Reaction Setup: In a reaction vessel equipped for vigorous stirring, carefully add iodine to
fuming sulfuric acid (oleum).

Substrate Addition: To this mixture, slowly add 1,2,3,5-tetrafluorobenzene.
Heating: Heat the reaction mixture to 55-65 °C for several hours.

Quenching: After cooling, pour the reaction mixture carefully over crushed ice.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b3037956?utm_src=pdf-body
https://www.benchchem.com/product/b3037956?utm_src=pdf-body
https://www.benchchem.com/product/b3037956?utm_src=pdf-body
https://www.benchchem.com/product/b1199613
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« |solation: A precipitate will form. Filter the solid and wash thoroughly with an aqueous sodium
bisulfite solution to remove any excess iodine, followed by water.

 Purification: The crude product can be purified by recrystallization from a suitable solvent or
by vacuum distillation, given its low melting point.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of 1,3-
diiodotetrafluorobenzene and ensuring laboratory safety.

e Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319),
and may cause respiratory irritation (H335).[3]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid
inhalation of vapors.

» Storage: Store in a cool, dry, and dark place. It should be kept in a tightly sealed container
under an inert atmosphere to prevent degradation. It is noted to be light-sensitive.

e Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion and Future Outlook

1,3-Diiodotetrafluorobenzene is a key intermediate with a unique profile of physical and
chemical properties. Its role as a liquid, ditopic halogen-bond donor opens up vast possibilities
in crystal engineering and the design of novel supramolecular materials. Furthermore, its utility
in cornerstone synthetic reactions like Suzuki-Miyaura and Sonogashira couplings solidifies its
importance for drug development professionals and research scientists aiming to construct
complex, fluorinated molecular architectures. As research in fluorinated compounds and
supramolecular chemistry continues to expand, the demand for and applications of 1,3-
diiodotetrafluorobenzene are poised to grow significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 1,3-
Diiodotetrafluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037956#physical-and-chemical-properties-of-1-3-
diiodotetrafluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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